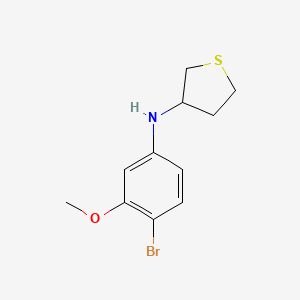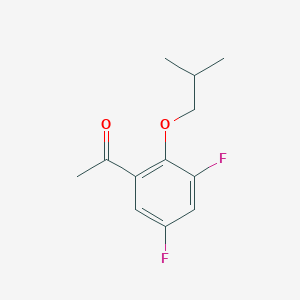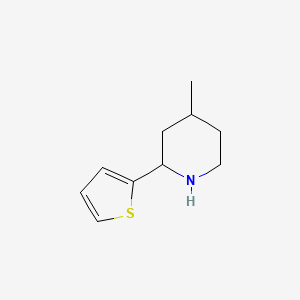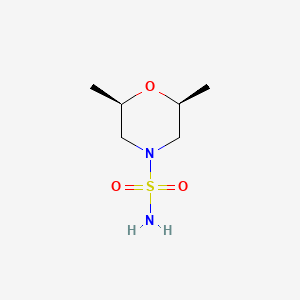![molecular formula C24H23N3O B13082470 1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)
1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one typically involves multi-component reactions (MCRs). These reactions are advantageous as they allow for the rapid assembly of complex molecules from simple starting materials. One common synthetic route involves the cyclocondensation of isatins, pyrazolones, and malononitrile in aqueous media using a catalyst such as SBA-Pr-NHQ . This method is favored for its mild reaction conditions, short reaction times, and high yields.
Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions to improve yield and reduce costs. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique spiro structure makes it a valuable scaffold in organic synthesis.
Biology: The compound has shown potential as a fluorescent chemosensor for detecting metal ions such as mercury (Hg²⁺).
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have biological activity, making it a candidate for drug development.
Mechanism of Action
The mechanism by which 1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one exerts its effects is still under investigation. its ability to act as a chemosensor is believed to involve the interaction of its functional groups with metal ions, leading to changes in fluorescence properties. The molecular targets and pathways involved in its biological activity are yet to be fully elucidated .
Comparison with Similar Compounds
1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one can be compared with other spiro compounds, such as spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] and spiro[indoline-3,4’-pyrano[2,3-c]chromenes]. These compounds share a similar spiro structure but differ in their functional groups and applications. For instance, spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] are known for their antimicrobial and anticancer activities .
The uniqueness of 1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H23N3O |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-phenyl-1'-(pyridin-2-ylmethyl)spiro[indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C24H23N3O/c28-23-24(13-16-26(17-14-24)18-19-8-6-7-15-25-19)21-11-4-5-12-22(21)27(23)20-9-2-1-3-10-20/h1-12,15H,13-14,16-18H2 |
InChI Key |
DAGGFMNZQZIATI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)CC5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


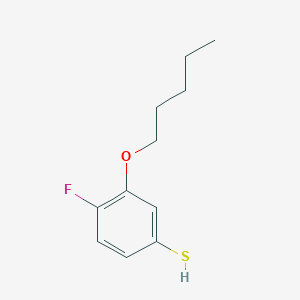
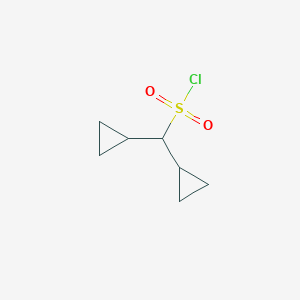
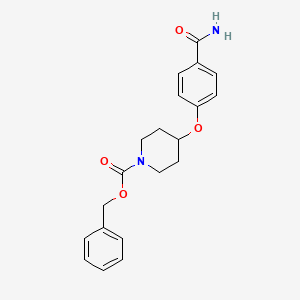
![3-[(3,3-Difluorocyclobutyl)methoxy]azetidine](/img/structure/B13082412.png)
![7-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13082413.png)

![tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B13082431.png)
